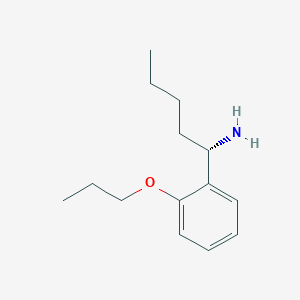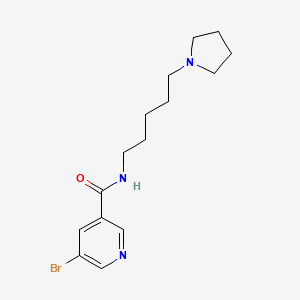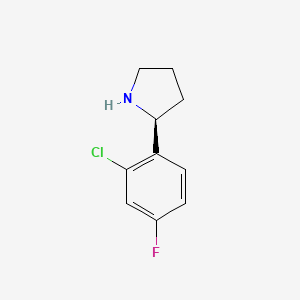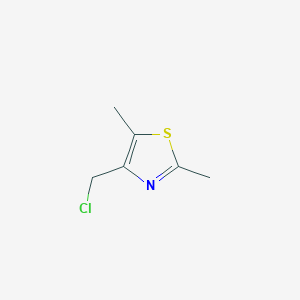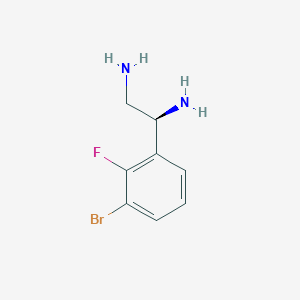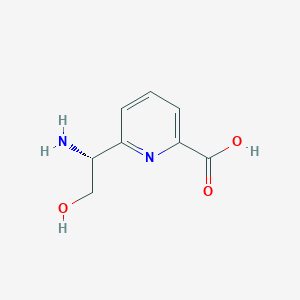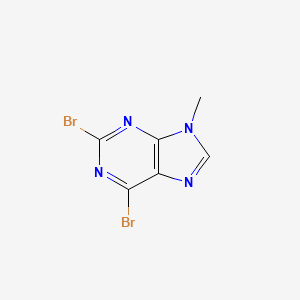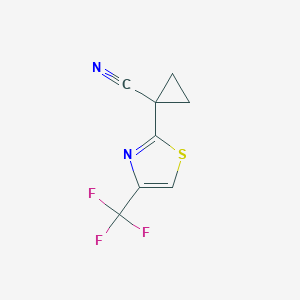
1-(4-(Trifluoromethyl)thiazol-2-YL)cyclopropane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Trifluoromethyl)thiazol-2-YL)cyclopropane-1-carbonitrile is a compound that features a thiazole ring substituted with a trifluoromethyl group and a cyclopropane ring attached to a carbonitrile group. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties and reactivity .
準備方法
The synthesis of 1-(4-(Trifluoromethyl)thiazol-2-YL)cyclopropane-1-carbonitrile typically involves the reaction of 4-(trifluoromethyl)thiazole with cyclopropane-1-carbonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the thiazole ring, followed by nucleophilic substitution with cyclopropane-1-carbonitrile . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
化学反応の分析
1-(4-(Trifluoromethyl)thiazol-2-YL)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:
科学的研究の応用
1-(4-(Trifluoromethyl)thiazol-2-YL)cyclopropane-1-carbonitrile has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1-(4-(Trifluoromethyl)thiazol-2-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The cyclopropane-1-carbonitrile moiety can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of specific pathways .
類似化合物との比較
1-(4-(Trifluoromethyl)thiazol-2-YL)cyclopropane-1-carbonitrile can be compared with other thiazole derivatives, such as:
2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: This compound has antifungal activity and is used in medicinal chemistry.
4-Trifluoromethyl-(1,2,3-triazol-1-yl)quinoline: This compound is used in the synthesis of hybrid molecules with potential biological activities.
The uniqueness of this compound lies in its combination of a trifluoromethyl-substituted thiazole ring and a cyclopropane-1-carbonitrile moiety, which imparts distinct chemical and biological properties .
特性
分子式 |
C8H5F3N2S |
|---|---|
分子量 |
218.20 g/mol |
IUPAC名 |
1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)5-3-14-6(13-5)7(4-12)1-2-7/h3H,1-2H2 |
InChIキー |
CATRHDIEDKWOJT-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C#N)C2=NC(=CS2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1S,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13036647.png)
![Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)pentanoate](/img/structure/B13036654.png)
